Octyltintris(2-ethylhexyl 3-mercaptopropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyltintris(2-ethylhexyl 3-mercaptopropionate) is an organotin compound with the molecular formula C41H80O6S3Sn . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of Octyltintris(2-ethylhexyl 3-mercaptopropionate) involves the reaction of 2-ethylhexyl 3-mercaptopropionate with octyltin trichloride under controlled conditions . The reaction typically requires a palladium catalyst and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Octyltintris(2-ethylhexyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Octyltintris(2-ethylhexyl 3-mercaptopropionate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Octyltintris(2-ethylhexyl 3-mercaptopropionate) involves its interaction with thiol groups in proteins and enzymes . This interaction can inhibit the activity of certain enzymes, making it useful in the study of enzyme function and inhibition. The molecular targets and pathways involved include glutathione and other thiol-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Octyltintris(2-ethylhexyl 3-mercaptopropionate) is unique compared to other organotin compounds due to its specific structure and reactivity. Similar compounds include:
These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
59157-52-7 |
---|---|
Molekularformel |
C41H80O6S3Sn |
Molekulargewicht |
884.0 g/mol |
IUPAC-Name |
2-ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-octylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.C8H17.Sn/c3*1-3-5-6-10(4-2)9-13-11(12)7-8-14;1-3-5-7-8-6-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
PRCMHRHZMBQCLK-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCC[Sn](SCCC(=O)OCC(CC)CCCC)(SCCC(=O)OCC(CC)CCCC)SCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.